
5-Bromo-2-ethenyl-1,3-benzoxazole
Vue d'ensemble
Description
5-Bromo-2-ethenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of a bromine atom and a vinyl group in the benzoxazole ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethenyl-1,3-benzoxazole typically involves the bromination of 2-vinyl-benzooxazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of various substituted benzoxazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-ethenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethenyl-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Vinyl-benzooxazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2-vinyl-benzooxazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromo-2-methyl-benzooxazole: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-ethenyl-1,3-benzoxazole is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its unique structure makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H6BrNO |
|---|---|
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
5-bromo-2-ethenyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h2-5H,1H2 |
Clé InChI |
SJFNTQSFNAYHDB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
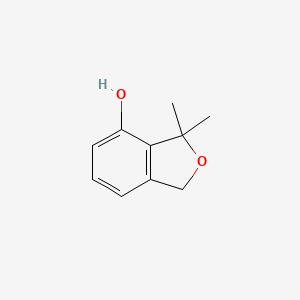
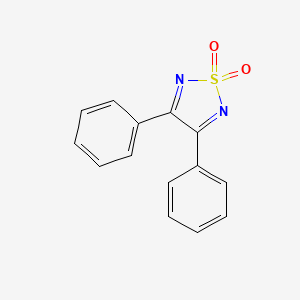
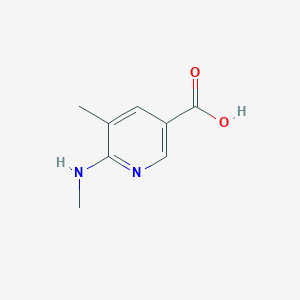
![6-Methyl-6,7-dihydro-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B8611909.png)
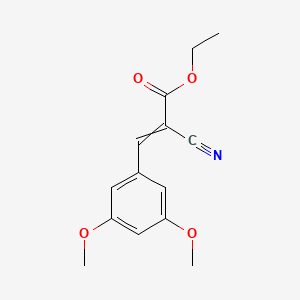
![3-[2-(4-Aminopiperazin-1-yl)-2-oxoethyl]-5-chloro-1,3-benzothiazol-2(3H)-one](/img/structure/B8611931.png)
![2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B8611936.png)
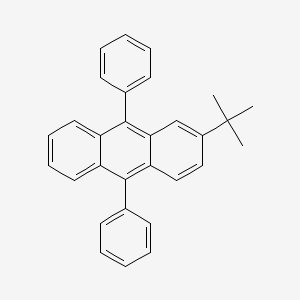
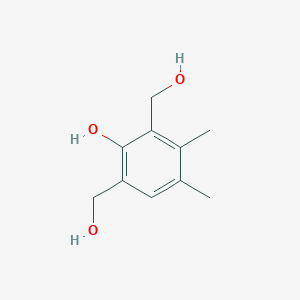
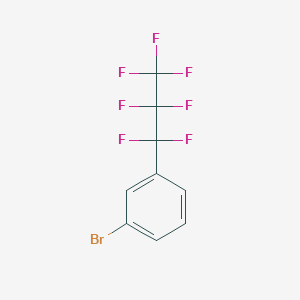
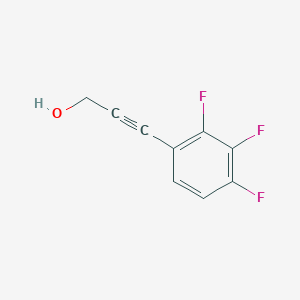
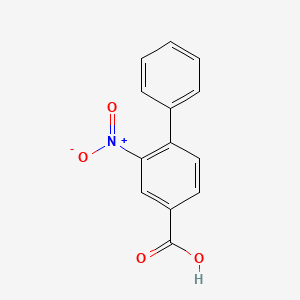
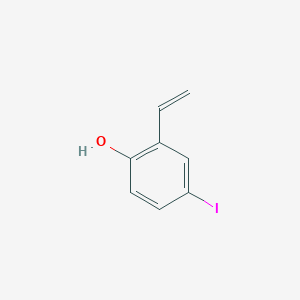
![Ethanone, 1-[2-(phenylmethyl)phenyl]-](/img/structure/B8612005.png)
